N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with most transition metal ions, making them significant in inorganic chemistry . This compound is characterized by the presence of a fluorine atom and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation of the appropriate substituted hydrazines or hydrazides with aldehydes or ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or ethanol-glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the Schiff base.
Chemical Reactions Analysis
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The fluorine atom and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to enzyme inhibition and other effects. The molecular targets and pathways involved depend on the specific metal ion and biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide can be compared to other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the fluorine atom and nitro groups in N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-3-nitrobenzohydrazide makes it unique and contributes to its specific chemical behavior and applications.
Properties
Molecular Formula |
C14H9FN4O5 |
---|---|
Molecular Weight |
332.24 g/mol |
IUPAC Name |
N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H9FN4O5/c15-13-5-4-12(19(23)24)7-10(13)8-16-17-14(20)9-2-1-3-11(6-9)18(21)22/h1-8H,(H,17,20)/b16-8+ |
InChI Key |
JHNYLUCNEDUXEH-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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